tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate
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Overview
Description
tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate is a complex organic compound that features a quinoline core substituted with a tert-butyl carbamate group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: It can be utilized in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the boron-containing moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Uniqueness
tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of selective inhibitors and other bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-15-11-10-14(16-13(15)9-8-12-22-16)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOLESFWXBQLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)NC(=O)OC(C)(C)C)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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